3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a bromine atom at the third position and a methyl ester group at the fourth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester typically involves the bromination of 4-pyridazinecarboxylic acid methyl ester. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or a halogenated alkane solvent. The reaction temperature is maintained between -10°C to 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the preparation of herbicidal pyridazinium compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. For instance, as a glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-glutamate to D-glutamate, which is essential for bacterial cell wall synthesis . This inhibition can lead to the disruption of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Pyridazinecarboxylic Acid: Similar in structure but lacks the bromine atom.
3-Bromo-4-hydroxybenzoic Acid Methyl Ester: Similar in having a bromine atom and a methyl ester group but differs in the core structure.
Methyl 3-bromo-4-methoxybenzoate: Another compound with a bromine atom and a methyl ester group but with a different aromatic ring.
Uniqueness
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
methyl 3-bromopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3 |
InChI Key |
YNKCSXKKGATVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.